molecular formula C7H5ClO3S B2661596 3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid CAS No. 1156724-61-6

3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid

Cat. No.: B2661596
CAS No.: 1156724-61-6
M. Wt: 204.62
InChI Key: FWYPQLOKGMSHKB-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative featuring a 5-chlorothiophen-2-yl group. This compound combines a thiophene ring (a sulfur-containing heterocycle) with a chlorinated substituent and a β-keto acid moiety.

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYPQLOKGMSHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid typically involves the chlorination of thiophene followed by the introduction of the oxopropanoic acid group. One common method includes the following steps:

    Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 5-chlorothiophene.

    Formation of 2-Oxopropanoic Acid Moiety: The 5-chlorothiophene is then reacted with ethyl oxalyl chloride in the presence of a base like pyridine to form the desired 3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thiol-substituted thiophenes.

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Material Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: Used in the development of corrosion inhibitors and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid depends on its application:

    Medicinal Chemistry: It may inhibit specific enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of cyclooxygenase (COX) enzymes, reducing inflammation.

    Material Science: The compound’s electronic properties are due to the conjugated system of the thiophene ring, which allows for efficient charge transport.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 2-oxopropanoic acid scaffold but differ in substituents, leading to variations in physicochemical properties and biological roles.

Structural Features
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent
3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid C₇H₅ClO₃S 204.63 5-Chlorothiophen-2-yl
3-(1H-Indol-3-yl)-2-oxopropanoic acid C₁₁H₉NO₃ 203.19 Indol-3-yl
3-(4-Methoxyphenyl)-2-oxopropanoic acid (MPOPA) C₁₀H₁₀O₄ 194.18 4-Methoxyphenyl
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid C₁₁H₉ClN₂O₃ 252.65 5-(2-Chlorophenyl)-1,3,4-oxadiazole
3-(Cyclohex-2-en-1-yl)-2-oxopropanoic acid C₉H₁₂O₃ 168.19 Cyclohex-2-en-1-yl

Key Observations :

  • Chlorothiophene vs. Indole/Substituted Phenyl: The 5-chlorothiophen-2-yl group introduces sulfur and chlorine atoms, enhancing lipophilicity compared to indole (C₁₁H₉NO₃) or methoxyphenyl (C₁₀H₁₀O₄) analogs. This may influence membrane permeability and binding to hydrophobic targets .
  • Heterocyclic vs.
Physicochemical Properties
  • Solubility :
    • The β-keto acid moiety confers water solubility due to its polar carboxyl and ketone groups. However, hydrophobic substituents (e.g., chlorothiophene, indole) reduce aqueous solubility.
    • MPOPA (C₁₀H₁₀O₄) may exhibit better solubility than the chlorothiophene analog due to the methoxy group’s moderate polarity .
  • Acidity: The pKa of the carboxylic acid group is expected to be ~2–3, similar to other 2-oxopropanoic acids. Substituents like chlorine (electron-withdrawing) may slightly lower the pKa compared to methoxy (electron-donating) groups .

Biological Activity

3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid features a chlorothiophene moiety attached to a 2-oxopropanoic acid backbone. The presence of the chlorothiophene group is significant as it may enhance the compound's biological activity through various mechanisms, including interactions with cellular targets.

Biological Activity Overview

Anticancer Properties

Recent studies have suggested that compounds similar to 3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid exhibit promising anticancer activities. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Telomerase Activity : Some derivatives have been shown to inhibit telomerase, an enzyme often upregulated in cancer cells, thereby preventing their immortality and promoting apoptosis .
  • Induction of Reactive Oxygen Species (ROS) : Compounds in this class can induce oxidative stress in cancer cells, leading to cell death. This mechanism is particularly relevant in targeting resistant cancer cell lines .
  • DNA Interaction : Certain studies indicate that these compounds can bind to DNA, interfering with replication and transcription processes critical for cancer cell survival .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of related compounds, providing insights into their potential applications in cancer therapy:

StudyCompound TestedCancer TypeMechanismKey Findings
Paydar et al. (2019)Boldine (related compound)Breast CancerTelomerase inhibitionInduces apoptosis via G2/M phase arrest in MDA-MB-231 and MCF7 cell lines .
PMC6983244OxoisoaporphinesVariousROS modulationInduces apoptosis through ROS generation in multiple cancer cell lines .
MDPI Int. J. Mol. Sci. (2016)Plant phenolics (similar structures)Tumorigenic Cell LinesApoptosis activationDemonstrated activation of apoptotic pathways across different tumorigenic cell lines .

Mechanistic Insights

The mechanisms by which 3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid may exert its biological effects can be summarized as follows:

  • Telomerase Inhibition : By binding to telomerase components, the compound may disrupt the enzyme's function, leading to reduced proliferation of cancer cells.
  • Oxidative Stress Induction : The generation of ROS can lead to significant cellular damage, promoting apoptosis in cancer cells while sparing normal cells due to differential sensitivity.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, particularly G1/S and G2/M transitions, which can halt the progression of cancerous cells.

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